

## Physicochemical properties and structure of 6-Methylsalicylic Acid.

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# 6-Methylsalicylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**6-Methylsalicylic acid** (6-MSA) is a polyketide secondary metabolite produced by a variety of fungi, most notably Penicillium and Aspergillus species. As a structural analog of salicylic acid, it serves as a key biosynthetic precursor to numerous other natural products, including the mycotoxin patulin. Furthermore, 6-MSA has garnered significant interest for its ability to mimic salicylic acid's role in inducing systemic acquired resistance in plants, making it a molecule of interest in agricultural science. This technical guide provides a detailed overview of the physicochemical properties, structure, and relevant experimental methodologies for the study of **6-Methylsalicylic Acid**.

## **Physicochemical Properties and Structure**

**6-Methylsalicylic acid** is an organic compound characterized by a carboxylic acid and a phenol functional group attached to a toluene backbone.[1] It is a white solid that is soluble in basic water and polar organic solvents.[1]

#### **Quantitative Physicochemical Data**



The key physicochemical properties of **6-Methylsalicylic Acid** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	[2]
Molecular Weight	152.15 g/mol	[2]
Melting Point	168-176 °C	Thermo Fisher Scientific
Boiling Point	300.4 °C at 760 mmHg	Sigma-Aldrich
Solubility	Soluble in ethanol, methanol, DMF, DMSO, and basic water.	Bioaustralis,[1]
рКа	Experimental value not readily available in cited databases.	[2]
Appearance	White to off-white solid/powder	Bioaustralis
CAS Number	567-61-3	[2]

#### **Molecular Structure**

**6-Methylsalicylic acid**, systematically named 2-hydroxy-6-methylbenzoic acid, is a monohydroxybenzoic acid. It is structurally related to salicylic acid, with a methyl group substituting the hydrogen atom ortho to the carboxylic acid group.[2]

Synonyms: 2,6-Cresotic acid, 2-Hydroxy-6-methylbenzoic acid, 6-Hydroxy-o-toluic acid.

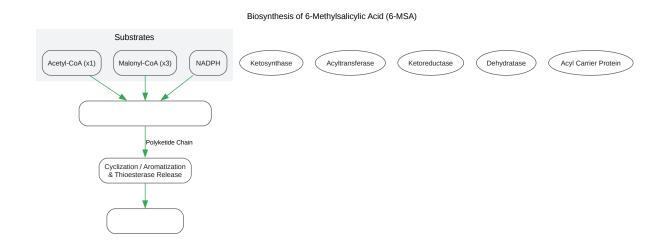
While the 2D structure is well-established, detailed crystallographic data such as space group and unit cell dimensions are not readily available in public databases.

## Biosynthesis and Biological Activity Biosynthesis by 6-Methylsalicylic Acid Synthase (6-MSAS)

6-MSA is synthesized by the multifunctional enzyme **6-methylsalicylic acid** synthase (6-MSAS), a type I iterative polyketide synthase (PKS).[3][4] The biosynthesis begins with one



molecule of acetyl-CoA as a starter unit and utilizes three molecules of malonyl-CoA as extender units.[3] The 6-MSAS enzyme catalyzes a series of condensation, ketoreduction, and dehydration reactions, culminating in the cyclization and aromatization of the polyketide chain to form 6-MSA.[5]



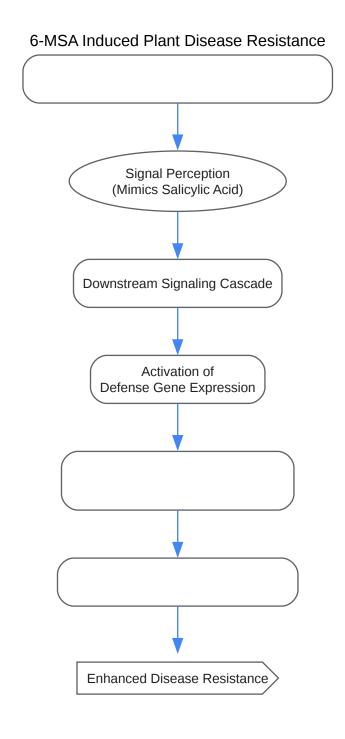
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Biosynthesis of **6-Methylsalicylic Acid**.

#### **Activation of Plant Disease Resistance**

**6-Methylsalicylic acid** has been shown to mimic the function of salicylic acid (SA) as a signaling molecule in plant defense mechanisms.[3] Exogenous application of 6-MSA to plants, such as tobacco, can induce the expression and accumulation of pathogenesis-related (PR) proteins.[3] This activation of the plant's defense pathways leads to systemic acquired resistance (SAR), enhancing the plant's resistance to subsequent infections by pathogens like the tobacco mosaic virus.[3]





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6-MSA Induced Plant Disease Resistance Pathway.

## **Experimental Protocols**

This section provides detailed methodologies for the production, purification, and characterization of **6-Methylsalicylic Acid**.



## Biosynthesis and Purification from Penicillium patulum

As chemical synthesis routes are less common in the literature, the primary method for obtaining 6-MSA is through fermentation of producing organisms. The following protocol is adapted from the purification of the 6-MSAS enzyme and its product.[6]

- I. Culture Growth and Harvest:
- Inoculate a suitable liquid medium with spores of Penicillium patulum.
- Grow the culture in flasks with agitation to ensure aeration.
- After the appropriate growth period for secondary metabolite production, collect the mycelia by suction filtration.
- Wash the collected mycelia with a 1% NaCl solution.
- II. Extraction of 6-MSA:
- The culture filtrate (liquid medium) is the primary source of secreted 6-MSA. Acidify the filtrate to approximately pH 2-3 with HCl to protonate the salicylate.
- Extract the acidified filtrate multiple times with an organic solvent such as ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid extract.
- III. Purification by Recrystallization:
- Choose a suitable solvent system. Water or a water/ethanol mixture is often effective for salicylic acid derivatives. The ideal solvent should dissolve the compound well when hot but poorly when cold.
- Dissolve the crude 6-MSA extract in a minimal amount of the hot solvent.



- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.
- Dry the crystals under vacuum or in a desiccator to a constant weight.

#### **Analytical Characterization**

- I. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Objective: To confirm the chemical structure and purity of the compound.
- Sample Preparation: Dissolve 5-10 mg of purified 6-MSA in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- ¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals would include aromatic protons, a methyl group singlet, and exchangeable protons for the hydroxyl and carboxylic acid groups (which may be broad or absent in D<sub>2</sub>O).
- <sup>13</sup>C NMR Analysis: Acquire the carbon NMR spectrum. Expected signals include those for the aromatic carbons, the methyl carbon, and the carboxyl carbon.
- II. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Objective: To identify the key functional groups present in the molecule.
- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind ~1-2 mg of the dry 6-MSA sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.



- Place the fine powder into a pellet die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm<sup>-1</sup> range. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid and phenol, C=O stretch from the carboxylic acid, and C=C stretches from the aromatic ring.

#### III. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology (GC-MS with Electron Ionization EI): This method is suitable for volatile compounds.[3]
  - Derivatization (Optional but common): To increase volatility, the sample can be derivatized, for example, by trimethylsilylation.
  - Sample Injection: Inject the sample (dissolved in a volatile solvent) into the gas chromatograph.
  - GC Separation: Use a suitable GC column and temperature program to separate the analyte from any impurities. A typical program might start at 170°C, ramp to 180°C, and then ramp to 250°C.[3]
  - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV for EI).
  - Mass Analysis: The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum of 6-MSA will show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern.[3]

#### Conclusion

**6-Methylsalicylic acid** is a foundational molecule in the study of fungal secondary metabolism and a promising agent in the field of plant defense. Its well-characterized biosynthetic pathway



provides a model system for understanding polyketide synthesis. The protocols and data presented in this guide offer a technical resource for researchers engaged in the isolation, characterization, and application of this versatile compound. Further research into its crystal structure and a broader range of biological activities will continue to enhance its scientific and commercial importance.

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